9-Phenyl-9H-carbazole-3-carbaldehyde
Overview
Description
9-Phenyl-9H-carbazole-3-carbaldehyde: is an organic compound with the molecular formula C19H13NO and a molecular weight of 271.32 g/mol . It is a derivative of carbazole, a heterocyclic aromatic compound, and features a phenyl group and a formyl group attached to the carbazole core. This compound is known for its applications in organic electronics and materials science due to its unique structural and electronic properties.
Biochemical Analysis
Biochemical Properties
9-Phenyl-9H-carbazole-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain enzymes that are crucial for cellular redox balance, thereby affecting the overall oxidative state of the cell . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to modifications that can alter protein function and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce apoptosis in cancer cells by activating the p53 pathway, a critical tumor suppressor pathway . This activation leads to increased expression of pro-apoptotic genes and subsequent cell death. Furthermore, this compound has been reported to disrupt mitochondrial function, leading to altered cellular energy metabolism and increased production of reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as DNA and proteins. This binding can result in the inhibition or activation of enzyme activity, depending on the target molecule . For example, this compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream signaling proteins . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to the formation of various metabolites . These metabolites can have different biological activities compared to the parent compound. In vitro studies have shown that the stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term exposure to this compound has been associated with sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-9H-carbazole-3-carbaldehyde typically involves the formylation of 9-phenylcarbazole. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . The reaction proceeds as follows:
- Dissolve 9-phenylcarbazole in DMF.
- Add POCl3 dropwise to the solution while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques to ensure product quality.
Chemical Reactions Analysis
Types of Reactions: 9-Phenyl-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: HNO3 in sulfuric acid for nitration or Br2 in acetic acid for bromination.
Major Products Formed:
Oxidation: 9-Phenyl-9H-carbazole-3-carboxylic acid.
Reduction: 9-Phenyl-9H-carbazole-3-methanol.
Substitution: 3-Nitro-9-phenyl-9H-carbazole or 3-Bromo-9-phenyl-9H-carbazole.
Scientific Research Applications
Chemistry: 9-Phenyl-9H-carbazole-3-carbaldehyde is used as a building block in the synthesis of various organic compounds, including dyes, polymers, and organic semiconductors .
Biology and Medicine: Research has shown that derivatives of carbazole, including this compound, exhibit biological activities such as anticancer and antimicrobial properties . These compounds are being investigated for their potential therapeutic applications.
Industry: In the field of materials science, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties .
Mechanism of Action
The mechanism of action of 9-Phenyl-9H-carbazole-3-carbaldehyde in biological systems involves its interaction with cellular targets, leading to various biological effects. For instance, carbazole derivatives have been shown to induce apoptosis in cancer cells by activating the p53 pathway, which regulates cell cycle and apoptosis . The formyl group in this compound can also participate in reactions with nucleophiles, contributing to its biological activity.
Comparison with Similar Compounds
- 9-Ethyl-9H-carbazole-3-carbaldehyde
- 9-Phenylcarbazole
- 3-Formylcarbazole
Comparison: Compared to other carbazole derivatives, 9-Phenyl-9H-carbazole-3-carbaldehyde is unique due to the presence of both a phenyl group and a formyl group, which enhance its electronic properties and reactivity . This makes it particularly useful in the synthesis of advanced materials and in biological research.
Properties
IUPAC Name |
9-phenylcarbazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO/c21-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)20(19)15-6-2-1-3-7-15/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPJDBJBKAFUEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C=O)C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594320 | |
Record name | 9-Phenyl-9H-carbazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87220-68-6 | |
Record name | 9-Phenyl-9H-carbazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Phenyl-9H-carbazole-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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